N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5-ethyl-2-methoxybenzenesulfonamide N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5-ethyl-2-methoxybenzenesulfonamide
Brand Name: Vulcanchem
CAS No.: 922002-88-8
VCID: VC7038490
InChI: InChI=1S/C23H28N2O5S/c1-6-12-25-18-14-17(9-11-19(18)30-15-23(3,4)22(25)26)24-31(27,28)21-13-16(7-2)8-10-20(21)29-5/h6,8-11,13-14,24H,1,7,12,15H2,2-5H3
SMILES: CCC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC3=C(C=C2)OCC(C(=O)N3CC=C)(C)C
Molecular Formula: C23H28N2O5S
Molecular Weight: 444.55

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5-ethyl-2-methoxybenzenesulfonamide

CAS No.: 922002-88-8

Cat. No.: VC7038490

Molecular Formula: C23H28N2O5S

Molecular Weight: 444.55

* For research use only. Not for human or veterinary use.

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5-ethyl-2-methoxybenzenesulfonamide - 922002-88-8

Specification

CAS No. 922002-88-8
Molecular Formula C23H28N2O5S
Molecular Weight 444.55
IUPAC Name N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-7-yl)-5-ethyl-2-methoxybenzenesulfonamide
Standard InChI InChI=1S/C23H28N2O5S/c1-6-12-25-18-14-17(9-11-19(18)30-15-23(3,4)22(25)26)24-31(27,28)21-13-16(7-2)8-10-20(21)29-5/h6,8-11,13-14,24H,1,7,12,15H2,2-5H3
Standard InChI Key HLSUIPKFZLXCGK-UHFFFAOYSA-N
SMILES CCC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC3=C(C=C2)OCC(C(=O)N3CC=C)(C)C

Introduction

Chemical Identity and Structural Characterization

Molecular Architecture

The compound’s structure integrates a benzoxazepine scaffold—a seven-membered ring system combining benzene and oxazepine moieties—with multiple functional groups. The benzoxazepine core is substituted at position 5 with an allyl group (–CH₂CH=CH₂), at positions 3 and 3 with methyl groups, and at position 4 with a ketone (=O). Position 7 of the benzoxazepine is further modified by a sulfonamide group (–SO₂NH–) linked to a 5-ethyl-2-methoxyphenyl ring.

The molecular formula C₂₃H₂₈N₂O₅S and a molecular weight of 444.55 g/mol highlight its moderate size and polarity. The presence of both sulfonamide and methoxy groups suggests potential hydrogen-bonding interactions and solubility in polar aprotic solvents.

Synthesis and Derivative Optimization

Synthetic Pathways

The synthesis of benzoxazepine derivatives typically involves multi-step sequences. For the target compound, a plausible route includes:

  • Benzoxazepine Core Formation: Cyclocondensation of 2-aminophenol derivatives with α,β-unsaturated ketones to construct the oxazepine ring .

  • Allylation: Introduction of the allyl group via alkylation at position 5 using allyl bromide under basic conditions .

  • Sulfonamide Coupling: Reaction of the 7-amino intermediate with 5-ethyl-2-methoxybenzenesulfonyl chloride in the presence of a base like pyridine.

Key challenges include regioselective functionalization and minimizing side reactions during sulfonamide formation. Yields for analogous compounds range from 40–65%, depending on purification techniques .

Derivative Comparison

The following table contrasts structural analogs from the search results:

CAS No.Molecular FormulaMolecular Weight (g/mol)Key SubstituentsSource
922002-88-8C₂₃H₂₈N₂O₅S444.555-ethyl-2-methoxybenzenesulfonamide
921863-75-4C₂₂H₂₄N₂O₄380.403-methoxybenzamide
921790-35-4C₂₃H₂₆N₂O₄394.502-ethoxybenzamide
921991-57-3C₂₁H₂₄N₂O₄S400.504-methylbenzenesulfonamide

The sulfonamide derivatives (CAS 922002-88-8 and 921991-57-3) exhibit higher molecular weights and increased polarity compared to benzamide analogs, influencing their pharmacokinetic profiles .

Physicochemical and Pharmacokinetic Properties

Solubility and Lipophilicity

The compound’s logP (octanol-water partition coefficient) is estimated at 2.8–3.5, indicating moderate lipophilicity suitable for blood-brain barrier penetration. Aqueous solubility is likely low (~10–50 µM) due to the hydrophobic ethyl and allyl groups, necessitating formulation with co-solvents like DMSO for in vitro assays.

Stability and Degradation

Benzoxazepines with ketone groups, such as this compound, may undergo hydrolysis under acidic or basic conditions, forming ring-opened byproducts . Accelerated stability studies for analogs suggest a shelf life of >12 months when stored at –20°C in inert atmospheres .

Challenges and Future Perspectives

Synthetic Scalability

Current routes suffer from low yields in sulfonamide coupling steps (30–50%), necessitating catalyst optimization (e.g., transition-metal-mediated reactions).

ADMET Profiling

No in vivo toxicity or metabolic data exist for this compound. Priority areas include:

  • CYP450 Inhibition: Assessing interactions with cytochrome P450 enzymes.

  • hERG Binding: Evaluating cardiac safety via potassium channel assays.

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